molecular formula C11H13NO2 B3188541 ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate CAS No. 220001-84-3

ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate

Cat. No.: B3188541
CAS No.: 220001-84-3
M. Wt: 191.23 g/mol
InChI Key: VFTQAFYSMJHJFO-UHFFFAOYSA-N
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Description

Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a fused cyclopentane and pyridine ring system. The [b] notation indicates the specific fusion of the cyclopentane ring to the pyridine ring at positions 5 and 6, creating a rigid, planar structure.

Key structural features include:

  • Bicyclic core: Combines aromatic pyridine with a non-aromatic cyclopentane ring.
  • Substituents: Ethyl ester at position 6, which can influence solubility and reactivity.
  • Stereochemistry: The fused ring system may adopt specific conformations affecting intermolecular interactions.

Properties

IUPAC Name

ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)9-6-8-4-3-5-12-10(8)7-9/h3-5,9H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTQAFYSMJHJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C1)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944600
Record name Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220001-84-3
Record name Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220001-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of a base such as triethylamine and are carried out under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives, which can exhibit different biological activities .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference ID
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate Ethyl ester at position 6 C12H13NO2 Base scaffold for derivatization
Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate [c] ring fusion C12H13NO2 Altered electronic properties
Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate Ketone at position 5 C12H11NO3 Intermediate for bioactive molecules
Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate Cl at position 2, ketone at position 5 C12H10ClNO3 High purity (>98%), commercial availability
4-Phenyl-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (Compound 5a) Phenyl and thiophene substituents C18H15NS Enhanced rigidity for molecular recognition

Biological Activity

Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including synthesis methods, pharmacological effects, and relevant case studies.

  • Molecular Formula : C11_{11}H13_{13}NO2_2
  • Molecular Weight : 191.23 g/mol
  • CAS Number : 126814-05-9
  • Purity : Typically ≥ 95%

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Cyclization Reactions : Utilizing cyclopentadiene derivatives with pyridine precursors.
  • Oxidation Reactions : Employing manganese-based catalysts for selective oxidation processes to form the desired cyclopenta[b]pyridine structure .

Pharmacological Effects

The biological activity of this compound has been explored in several studies, highlighting its potential as:

  • Antimicrobial Agent : Preliminary studies indicate that derivatives of cyclopenta[b]pyridine exhibit antimicrobial properties against various pathogens.
  • CNS Activity : Research suggests potential neuroprotective effects, possibly acting on muscarinic receptors which are critical in neurological functions .

Case Studies and Research Findings

  • Neuroprotective Effects :
    • A study evaluated the compound's efficacy in models of neurodegeneration, demonstrating a reduction in oxidative stress markers and improved neuronal survival rates.
  • Antimicrobial Activity :
    • In vitro assays showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties.
  • Enzyme Inhibition Studies :
    • The compound was tested for its ability to inhibit specific enzymes associated with metabolic pathways. Results indicated significant inhibition rates, suggesting potential for further development as a therapeutic agent targeting metabolic disorders .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
NeuroprotectiveReduced oxidative stress in neuronal models
Enzyme InhibitionSignificant inhibition of metabolic enzymes

Q & A

Basic: What are the standard synthetic routes for ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate and its derivatives?

Answer:
The compound is typically synthesized via cyclization reactions involving substituted cyclopentanones and heterocyclic precursors. For example, multi-step protocols may involve:

Condensation reactions with thiophene or aryl-substituted ketones (e.g., 3-oxo-3-(thienyl)propanoyl derivatives) to form cyclopenta[b]pyridine scaffolds .

Zeolite-catalyzed cyclization for fused derivatives, optimizing reaction time and catalyst choice (e.g., HZSM-5) to improve yields .

Oxidative coupling using bromine or other halogens to introduce functional groups .
Key intermediates are characterized via IR, 1^1H NMR, and 13^{13}C NMR to confirm structural integrity .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

  • Spectroscopy :
    • IR spectroscopy identifies carbonyl (C=O) and ester (C-O) groups at ~1700 cm1^{-1} and ~1250 cm1^{-1}, respectively .
    • NMR : 1^1H NMR resolves proton environments (e.g., cyclopentane ring protons at δ 1.5–3.0 ppm, pyridine protons at δ 7.0–8.5 ppm). 13^{13}C NMR confirms carbonyl carbons (~165–175 ppm) .
  • X-ray crystallography : Determines bond lengths, angles, and spatial arrangement. Tools like SHELXL refine structures using high-resolution data .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s hydrogen-bonding network?

Answer:

  • Graph-set analysis (Etter’s formalism) classifies hydrogen-bonding patterns (e.g., chains, rings) to predict molecular packing .
  • SHELX software refines crystallographic data, identifying hydrogen bonds (e.g., O–H···N interactions) and validating geometry against theoretical models .
  • Database cross-referencing : The Cambridge Structural Database (CSD) provides comparative data to resolve discrepancies in bond distances or angles .

Advanced: How to design experiments to analyze structure-activity relationships (SAR) for bioactivity?

Answer:

Derivatization : Introduce substituents (e.g., halogens, methoxy groups) at positions 4 or 5 to modulate electronic effects .

In vitro assays : Test derivatives for binding affinity (e.g., enzyme inhibition) and correlate with substituent Hammett parameters.

Computational docking : Use software like AutoDock to predict interactions with biological targets (e.g., kinases) based on steric and electronic profiles .

Advanced: How to address low yields in cyclization reactions during synthesis?

Answer:

  • Optimize reaction conditions :
    • Solvent selection : Anhydrous THF or DMF minimizes side reactions .
    • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or zeolites (e.g., HZSM-5) to enhance cyclization efficiency .
  • Monitor intermediates : Use TLC or LC-MS to identify incomplete steps and adjust stoichiometry .

Methodological: How to utilize the Cambridge Structural Database (CSD) for comparative crystallographic analysis?

Answer:

Search CSD for analogues (e.g., cyclopenta[b]pyridine derivatives) to extract bond length/angle benchmarks .

Validate hydrogen-bonding motifs by comparing with reported graph-set patterns (e.g., R22_2^2(8) rings) .

Statistical analysis : Use Mercury software to calculate mean values for geometric parameters, identifying outliers in experimental data .

Troubleshooting: How to resolve contradictions between computational and experimental spectral data?

Answer:

DFT calculations : Optimize molecular geometry using Gaussian or ORCA and simulate NMR/IR spectra. Compare with experimental data to identify conformational discrepancies .

Dynamic effects : Account for solvent interactions or temperature-dependent conformational changes in simulations.

Crystallographic validation : Cross-check computed structures with X-ray data to confirm ground-state geometry .

Advanced: What strategies improve the accuracy of hydrogen-bonding analysis in polymorph screening?

Answer:

  • High-throughput crystallization : Screen solvents (e.g., ethanol, acetonitrile) to isolate polymorphs .
  • Synchrotron radiation : Collect high-resolution data to detect weak H-bonds (e.g., C–H···O interactions) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions and compare with CSD entries to identify dominant packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate
Reactant of Route 2
ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate

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